molecular structure and weight of 2-[(4-Methylbenzyl)oxy]benzoic acid
molecular structure and weight of 2-[(4-Methylbenzyl)oxy]benzoic acid
Structural Characterization, Synthetic Methodology, and Physicochemical Profile
Executive Summary
2-[(4-Methylbenzyl)oxy]benzoic acid (CAS: 52803-45-9) is a lipophilic derivative of salicylic acid characterized by an ether-linked p-tolyl moiety at the ortho position. As a functionalized benzoic acid scaffold, it serves as a critical intermediate in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), PPAR agonists, and metabolic modulators. This guide provides a comprehensive technical analysis of its molecular structure, validated synthetic pathways, and physicochemical properties for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Constants[1][2][3][4]
The compound combines a polar carboxylic acid "head" with a lipophilic 4-methylbenzyl "tail," connected via an ether linkage. This amphiphilic structure influences its solubility, bioavailability, and binding affinity in protein pockets.
| Parameter | Data |
| IUPAC Name | 2-[(4-Methylbenzyl)oxy]benzoic acid |
| Common Synonyms | O-(4-Methylbenzyl)salicylic acid; 2-(p-Methylbenzyloxy)benzoic acid |
| CAS Number | 52803-45-9 |
| Molecular Formula | |
| Molecular Weight | 242.27 g/mol |
| Exact Mass | 242.0943 Da |
| Predicted pKa | 3.5 – 4.0 (Carboxylic acid) |
| Predicted LogP | ~4.2 (High lipophilicity due to benzyl ether) |
| H-Bond Donors/Acceptors | 1 Donor (COOH) / 3 Acceptors (COOH, Ether) |
Structural Analysis & Connectivity
The molecule consists of three distinct pharmacophoric regions:
-
The Benzoic Acid Core: Provides the acidic functionality necessary for ionic interactions (e.g., salt bridge formation with arginine/lysine residues in receptor pockets).
-
The Ether Linkage (
): A flexible hinge that allows the two aromatic rings to adopt a non-planar conformation, reducing packing density and increasing solubility in organic solvents compared to rigid biphenyl analogs. -
The 4-Methylbenzyl Tail: A hydrophobic domain that enhances membrane permeability and facilitates Van der Waals interactions in hydrophobic binding pockets.
Structural Visualization (DOT)
The following diagram illustrates the connectivity and functional logic of the molecule.
Caption: Structural connectivity of 2-[(4-Methylbenzyl)oxy]benzoic acid, highlighting the polar head and lipophilic tail separated by a flexible ether linker.
Synthetic Methodology
The most robust synthesis involves a two-step sequence: Williamson Ether Synthesis followed by Ester Hydrolysis . This route avoids the formation of ester byproducts that can occur if the free acid is alkylated directly.
Protocol: Synthesis from Methyl Salicylate
Reagents:
-
Methyl Salicylate (1.0 eq)
-
4-Methylbenzyl chloride (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Potassium Iodide (KI, catalytic amount, 0.1 eq)
-
Solvent: Acetone or DMF
-
Hydrolysis Base: NaOH (2M aq)
Step-by-Step Workflow:
-
O-Alkylation (Ether Formation):
-
Dissolve Methyl Salicylate in anhydrous Acetone (or DMF for faster rates).
-
Add
and catalytic KI. Stir for 15 minutes to deprotonate the phenol. -
Add 4-Methylbenzyl chloride dropwise.
-
Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting phenol disappears.
-
Workup: Filter off inorganic salts. Evaporate solvent. Dissolve residue in EtOAc, wash with water and brine. Dry over
and concentrate to yield the intermediate Methyl 2-[(4-methylbenzyl)oxy]benzoate .
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the intermediate ester in Methanol/THF (1:1).
-
Add 2M NaOH solution (3.0 eq).
-
Reflux for 2–4 hours.
-
Workup: Evaporate organic solvents. The residue is an aqueous salt solution.
-
Critical Step: Cool the solution in an ice bath and acidify carefully with 1M HCl to pH ~2. The product will precipitate as a white solid.
-
Filter, wash with cold water, and recrystallize from Ethanol/Water.
-
Synthetic Pathway Diagram (DOT)
Caption: Two-step synthetic pathway ensuring regiospecific O-alkylation followed by ester hydrolysis.
Analytical Profile & Characterization
To validate the structure, researchers should look for the following diagnostic signals.
1. Proton NMR (
H NMR, 400 MHz, DMSO-
)
-
Carboxylic Acid (-COOH): Broad singlet at
12.5 – 13.0 ppm (exchangeable with ). -
Ether Methylene (-O-CH
-): Sharp singlet at 5.1 – 5.2 ppm. This is the most distinct signal confirming alkylation. -
Aromatic Region (Benzoic Core):
-
Doublet (~7.8 ppm, H-6, ortho to COOH).
-
Triplet (~7.5 ppm, H-4).
-
Doublet (~7.1 ppm, H-3, ortho to Ether).
-
Triplet (~7.0 ppm, H-5).
-
-
Aromatic Region (Benzyl Tail):
-
Two doublets (AA'BB' system) at
7.3 and 7.1 ppm.
-
-
Methyl Group (-CH
): Singlet at 2.30 ppm.
2. Infrared Spectroscopy (IR)
-
O-H Stretch: Broad band 2500–3300 cm
(carboxylic acid dimer). -
C=O Stretch: Strong peak at 1670–1690 cm
(conjugated acid). -
C-O Stretch: Distinct bands at 1230–1250 cm
(aryl alkyl ether).
3. Mass Spectrometry (ESI-MS)
-
Negative Mode (
): Peak at m/z 241.1. -
Positive Mode (
): Peak at m/z 243.1 (often weak for carboxylic acids).
Applications & Relevance[2][5][6]
-
Medicinal Chemistry Scaffold: The 2-alkoxybenzoic acid motif is a bioisostere of fenamic acids and is frequently utilized in the design of PPAR
agonists and antagonists for leukotriene receptors. The lipophilic tail allows the molecule to penetrate the blood-brain barrier (BBB) more effectively than salicylic acid. -
Chemical Biology: This compound can serve as a probe for studying salicylic acid binding proteins (SABPs) in plants, where the benzyl modification may alter transport or metabolic stability.
-
Material Science: Due to its chelating ability (via the carboxyl and ether oxygen), it is a potential ligand for constructing metal-organic frameworks (MOFs) or coordination polymers with luminescent properties.
References
-
Sigma-Aldrich. (n.d.). 2-((4-methylbenzyl)oxy)benzoic acid Product Page. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 578656, 2-(4-Methylphenoxy)benzoic acid (Structural Analog). Retrieved from
-
ChemicalBook. (2024). 2-((4-methylbenzyl)oxy)benzoic acid Properties and Suppliers. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for Williamson Ether Synthesis protocols).
